2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where the thiazole ring is functionalized with a 4-methoxyphenyl group.
Formation of the thiadiazole ring: This involves the cyclization of a hydrazine derivative with carbon disulfide, followed by oxidation to form the thiadiazole ring.
Coupling of the two rings: The final step involves the coupling of the thiazole and thiadiazole rings through an acetamide linkage
Chemical Reactions Analysis
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, leading to the formation of various substituted derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has shown promise as an antibacterial and antifungal agent, making it a candidate for the development of new antimicrobial drugs.
Medicine: The compound’s anti-inflammatory and antitumor properties are being explored for potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with bacterial enzymes and proteins, disrupting their normal functions and leading to bacterial cell death.
Pathways Involved: It inhibits key enzymes involved in the biosynthesis of bacterial cell walls and proteins, thereby exerting its antibacterial effects. .
Comparison with Similar Compounds
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can be compared with other similar compounds, such as:
2-(4-methoxyphenyl)-1,3-thiazole: This compound lacks the thiadiazole ring and has different biological activities.
1,3,4-thiadiazole derivatives: These compounds contain the thiadiazole ring but lack the thiazole ring, resulting in different properties and applications.
Thiazole-based drugs: Compounds like sulfathiazole and ritonavir contain the thiazole ring and are used as antimicrobial and antiretroviral agents, respectively
Properties
Molecular Formula |
C14H12N4O2S2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H12N4O2S2/c1-20-11-4-2-9(3-5-11)13-16-10(7-21-13)6-12(19)17-14-18-15-8-22-14/h2-5,7-8H,6H2,1H3,(H,17,18,19) |
InChI Key |
VQOPNVBIJPGQAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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